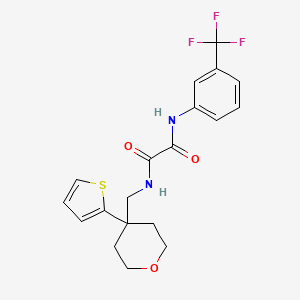

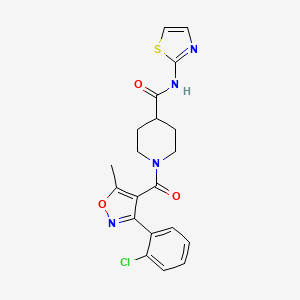

![molecular formula C20H17N3OS2 B2844550 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1798465-09-4](/img/structure/B2844550.png)

2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b]thiazole derivatives are compounds of interest in medicinal chemistry due to their wide range of biological activities . They have been studied for their potential as anticancer and antimycobacterial agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the use of thiourea, acetone, and various benzoyl bromides . In one study, a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues were designed and synthesized in combination with piperazine and various 1,2,3 triazoles .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, it exhibited no acute cellular toxicity toward the MRC-5 lung fibroblast cell line .

Antiviral Activity

Although less explored, the compound’s antiviral potential is worth investigating. For instance, derivatives of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one have been synthesized, and their effects on cell viability and viral replication studied .

Pantothenate Synthetase Inhibition

Molecular docking and dynamics studies revealed that the most active compounds (such as IT06 and IT10) interact with the target protein Pantothenate synthetase of Mtb. Understanding their binding patterns and stability can guide further drug development .

Mecanismo De Acción

Target of Action

The compound, also known as 2-(benzylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide, has been found to target Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) and BRAF , an important component of the MAPK cascade . These targets play crucial roles in the survival and proliferation of their respective organisms.

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. In the case of Mtb, it selectively inhibits the growth of the bacteria . For BRAF, it inhibits the hyperactivation of the MAPK pathway, which is often seen in many types of cancer .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. In Mtb, it disrupts the synthesis of pantothenate, a precursor for Coenzyme A, which is essential for the bacteria’s survival . In cancer cells, it inhibits the MAPK pathway, thereby controlling unregulated cellular growth .

Result of Action

The compound’s action leads to the inhibition of Mtb growth and the control of unregulated cellular growth in cancer cells . This suggests potential applications in the treatment of tuberculosis and various types of cancer.

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-12H,13-14H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQRIYOMPUTUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

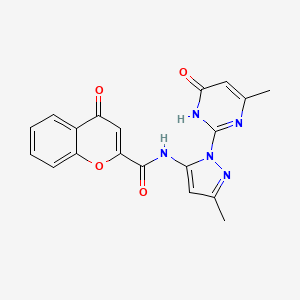

![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)

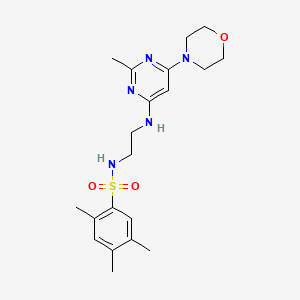

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

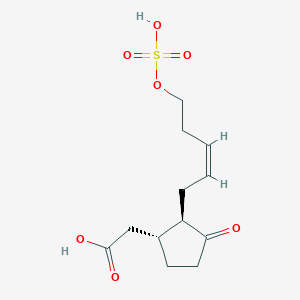

![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)

![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)